molecular formula C16H15NO3 B5148369 N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B5148369
M. Wt: 269.29 g/mol
InChI Key: LENGHKOBRKERHA-UHFFFAOYSA-N
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Description

N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound that contains a benzodioxine ring system. This structural motif is common in many biologically active compounds. The compound has been the subject of scientific research due to its potential therapeutic applications, particularly in the fields of anti-inflammatory, anti-tumor, and anti-viral treatments.

Preparation Methods

The synthesis of N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be achieved through a multi-step process starting from commercially available starting materials. One common synthetic route involves the reaction of 1,2-dimethoxybenzene with benzyl chloride to form 1-benzyl-2,3-dimethoxybenzene. This intermediate is then subjected to further reactions to introduce the carboxamide group and form the final product.

Chemical Reactions Analysis

N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodioxine ring system allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential in inhibiting the activity of cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), making it a candidate for anti-inflammatory and anti-cancer research.

    Medicine: Its anti-tumor and anti-viral properties have been explored in vitro and in vivo, showing promise in reducing the production of inflammatory cytokines and prostaglandins, inducing apoptosis, and inhibiting cell proliferation and angiogenesis.

Mechanism of Action

The mechanism of action of N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Additionally, the compound inhibits histone deacetylases (HDACs), which regulate gene expression by modifying chromatin structure. These actions contribute to its anti-inflammatory, anti-tumor, and anti-viral effects.

Comparison with Similar Compounds

N-benzyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be compared with other benzodioxine derivatives such as:

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

These compounds share the benzodioxine ring system but differ in their specific substituents and biological activities. This compound is unique in its combination of anti-inflammatory, anti-tumor, and anti-viral properties, which are not commonly found together in other similar compounds .

Properties

IUPAC Name

N-benzyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(17-10-12-6-2-1-3-7-12)15-11-19-13-8-4-5-9-14(13)20-15/h1-9,15H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENGHKOBRKERHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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